2-Ethynylcyclohexan-1-ol
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Overview
Description
2-Ethynylcyclohexan-1-ol is an organic compound with the molecular formula C8H12O. It is a tertiary alcohol with an ethynyl group attached to the cyclohexane ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethynylcyclohexan-1-ol can be synthesized from cyclohexanone through a reaction with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the following steps:
- Dissolving sodium in liquid ammonia to form sodium amide.
- Adding acetylene to form sodium acetylide.
- Reacting sodium acetylide with cyclohexanone to form the desired product.
- Acidic work-up to isolate this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory-scale synthesis described above can be scaled up for industrial applications. The use of liquid ammonia and sodium acetylide is common in industrial settings for the production of acetylenic alcohols .
Chemical Reactions Analysis
2-Ethynylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride.
- Catalysts: Transition metal catalysts for polymerization and vinyl derivative formation .
Major Products Formed:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Cyclohexanol derivatives.
- Substitution products: Vinyl derivatives .
Scientific Research Applications
2-Ethynylcyclohexan-1-ol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: The compound serves as an intermediate in the production of tranquilizers and other pharmaceuticals.
Agrochemicals: It is utilized in the synthesis of various agrochemicals.
Polymer Chemistry:
Mechanism of Action
The mechanism of action of 2-Ethynylcyclohexan-1-ol is primarily related to its role as an intermediate in the synthesis of other compounds. As an alkynyl alcohol derivative, it can undergo various chemical transformations, contributing to its versatility in organic synthesis. The compound itself has sedative, anticonvulsant, and muscle relaxant effects, similar to its metabolite, ethinamate .
Comparison with Similar Compounds
2-Ethynylcyclohexan-1-ol can be compared with other similar compounds such as:
- 2-Methyl-2-butanol
- 2-Methyl-2-pentanol
- 3-Methyl-3-pentanol
- Ethchlorvynol
- Methylpentynol
Uniqueness: this compound is unique due to its specific structure, which includes both an ethynyl group and a cyclohexane ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-ethynylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOCSQDAIHOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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